3'-O-Levulinyl-2'-deoxyadenosine chemical structure and properties
3'-O-Levulinyl-2'-deoxyadenosine chemical structure and properties
Topic: 3'-O-Levulinyl-2'-deoxyadenosine chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Orthogonal Protection Strategies in Oligonucleotide Synthesis[1]
Abstract
3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) is a specialized nucleoside derivative utilized primarily in the synthesis of complex oligonucleotides, branched DNA structures, and bioconjugates.[1][2][3][4][5] Distinguished by the levulinyl (Lev) ester protecting group at the 3'-hydroxyl position, this molecule offers orthogonal deprotection capabilities distinct from standard acid-labile (DMT) or base-labile (acyl) groups.[1] This guide details the physicochemical properties, enzymatic synthesis pathways, and mechanistic applications of 3'-O-Lev-dA in high-fidelity nucleic acid chemistry.[1]
Chemical Structure and Properties[6][7][8][9][10][11]
The core utility of 3'-O-Lev-dA lies in the specific reactivity profile of the levulinyl ester.[1] Unlike the dimethoxytrityl (DMT) group used at the 5'-position (cleaved by acid) or the benzoyl/isobutyryl groups on the nucleobase (cleaved by ammonia), the levulinyl group is cleaved specifically by hydrazine.[1]
1.1 Molecular Specifications
| Property | Data |
| IUPAC Name | (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl 4-oxopentanoate |
| Common Name | 3'-O-Levulinyl-2'-deoxyadenosine |
| CAS Number | 440327-45-7 (Free amine form) |
| Molecular Formula | C₁₅H₁₉N₅O₅ |
| Molecular Weight | 349.34 g/mol |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water |
| pKa | ~3.8 (Adenine N1), ~9.8 (Sugar OH, if free) |
| Appearance | White to off-white crystalline powder |
1.2 Structural Analysis
The molecule consists of three functional domains:
-
Purine Base (Adenine): Typically unprotected in the raw material but may be N6-protected (e.g., N6-Benzoyl) in phosphoramidite applications to prevent side reactions.[1]
-
Deoxyribose Sugar: The 2'-position is deoxygenated (DNA), conferring stability against alkaline hydrolysis compared to RNA.[1]
-
3'-Levulinyl Ester: The critical functional group.[1] It is a 4-oxopentanoic acid ester.[1] The presence of the ketone carbonyl at the
-position relative to the ester carbonyl is the key to its cleavage mechanism.
Synthesis and Production
While chemical synthesis is possible, it often requires tedious blocking/deblocking steps to achieve regioselectivity between the 3' and 5' hydroxyls. Biocatalytic resolution is the industry standard for high-purity synthesis.[1]
2.1 Enzymatic Regioselective Acylation
The most efficient route utilizes immobilized lipases to selectively acylate the 3'-hydroxyl group of 2'-deoxyadenosine.[1]
-
Enzyme: Pseudomonas cepacia lipase (PSL-C) or Burkholderia cepacia lipase.[1]
-
Acyl Donor: Oxime esters (e.g., Acetonoxime levulinate) or Vinyl levulinate.[1]
-
Regioselectivity: PSL-C exhibits a strong preference for the 3'-OH of 2'-deoxynucleosides, whereas Candida antarctica lipase B (CAL-B) typically favors the 5'-OH.[1]
Protocol Summary (Enzymatic):
-
Dissolution: Dissolve 2'-deoxyadenosine in anhydrous THF or Pyridine.
-
Acyl Donor Addition: Add 3-5 equivalents of acetonoxime levulinate.
-
Catalysis: Add immobilized PSL-C. Incubate at 30–40°C with shaking.
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1) for the formation of the mono-ester.[1]
-
Purification: Filter enzyme; concentrate filtrate; purify via silica gel column chromatography.
Applications in Oligonucleotide Synthesis[7][8][9][13][14][15][16]
3'-O-Lev-dA is not a standard building block for linear DNA synthesis (which proceeds 3'→5').[1] Instead, it is a strategic tool for complex architectures.
3.1 Orthogonal Deprotection (The "Lev" Niche)
In standard solid-phase synthesis:
-
5'-OH: Protected by DMT (Acid labile).[1]
-
Exocyclic Amines: Protected by Bz/iBu (Base labile).[1]
-
Phosphate: Protected by Cyanoethyl (Base labile).[1]
The Levulinyl group is stable to both acid (TCA/DCM) and standard hydrolysis conditions, but is cleaved rapidly by hydrazine. This allows for:
-
Branched DNA Synthesis: A branching monomer can be introduced with a Lev-protected hydroxyl.[1] Once the linear chain is synthesized, the Lev group is removed on-column without disturbing other protecting groups, creating a new initiation site for a second chain.
-
3'-End Modification: For "inverse" synthesis or when attaching the nucleoside to a solid support via the 5'-OH, the 3'-Lev allows selective exposure of the 3'-OH for ligation or labeling.[1]
-
On-Column Derivatization: Selective removal of Lev allows conjugation of fluorophores or peptides to specific positions while the oligonucleotide remains attached to the solid support.
3.2 Mechanism of Hydrazinolysis
The deprotection of the levulinyl group is a textbook example of "assisted removal." It does not rely on simple hydrolysis but on a cyclization-release mechanism.[1]
-
Nucleophilic Attack: Hydrazine (
) attacks the ketone carbonyl of the levulinyl group (not the ester carbonyl).[1] -
Hydrazone Formation: A stable hydrazone intermediate is formed.[1]
-
Cyclization: The distal nitrogen of the hydrazone attacks the ester carbonyl.
-
Release: The tetrahedral intermediate collapses, releasing the free hydroxyl group of the nucleoside and a stable byproduct, 4,5-dihydro-6-methyl-3(2H)-pyridazinone.[1]
Visualization: Deprotection Mechanism
The following diagram illustrates the specific cleavage pathway of the Levulinyl group by hydrazine, highlighting the orthogonality of the reaction.
Caption: Mechanism of hydrazine-mediated cleavage of the 3'-O-levulinyl protecting group via a cyclization-release pathway.
Experimental Protocols
5.1 Protocol: On-Column Levulinyl Deprotection
This protocol is designed for oligonucleotides synthesized on CPG (Controlled Pore Glass) or Polystyrene supports where a specific Lev-protected site must be deblocked without cleaving the oligo from the support.[1]
Reagents:
-
Hydrazine hydrate (0.5 M) in Pyridine/Acetic Acid (3:2 v/v).[1][6]
-
Wash Solvent: Pyridine or Acetonitrile.[1]
Procedure:
-
Wash: After the synthesis cycle is paused, wash the solid support column with Pyridine (3 x 5 mL).
-
Reaction: Flow the Hydrazine solution through the column.
-
Flow Rate: 1 mL/min.[1]
-
Duration: 15–20 minutes at Room Temperature.
-
Note: The reaction is visually indicated by the absence of color change (unlike DMT removal), so strict time adherence is required.
-
-
Rinse: Wash extensively with Pyridine (5 x 10 mL) to remove all traces of hydrazine and the pyridazinone byproduct.
-
Neutralize: Wash with 0.1 M TEAA (Triethylammonium acetate) in Acetonitrile to prepare for the next coupling step.
-
Resume: Proceed with the next phosphoramidite coupling or conjugation step.
Safety Note: Hydrazine is toxic and potentially unstable. Perform all manipulations in a fume hood. The Pyridine/Acetic acid buffer buffers the hydrazine, preventing premature cleavage of base-labile groups.
References
-
BioHippo. (n.d.).[1] 3'-O-Levulinyl-2'-deoxyadenosine Structure and CAS. Retrieved from [Link]
-
Lackey, J. G., & Damha, M. J. (2008).[1][4] The acetal levulinyl ester (ALE) group for the 2'-hydroxyl protection of ribonucleosides and the synthesis of oligoribonucleotides.[4][6] Nucleic Acids Symposium Series, 52(1), 35–36.[1][4] Retrieved from [Link]
-
García, J., et al. (2005).[1] Enzymatic regioselective levulinylation of 2'-deoxyribonucleosides and 2'-O-methylribonucleosides.[1][2] Current Protocols in Nucleic Acid Chemistry, Unit 2.11. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Method for Labeling Oligonucleotides using Levulinyl Protection. Retrieved from [Link]
-
ChemGenes. (n.d.).[1] 3'-Levulinyl deoxy Adenosine (n-bz) Product Specifications. Retrieved from [Link]
Sources
- 1. Deoxyadenosine - Wikipedia [en.wikipedia.org]
- 2. Enzymatic regioselective levulinylation of 2'-deoxyribonucleosides and 2'-o-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. The acetal levulinyl ester (ALE) group for the 2'-hydroxyl protection of ribonucleosides and the synthesis of oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
